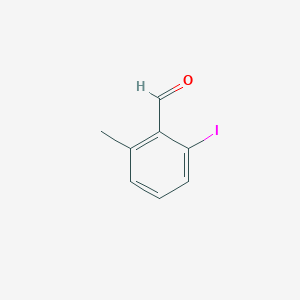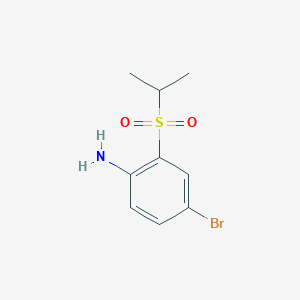
4-Bromo-2-(propane-2-sulfonyl)aniline
Overview
Description
“4-Bromo-2-(propane-2-sulfonyl)aniline” is a chemical compound with the CAS Number: 1541019-02-6 . It has a molecular weight of 278.17 and is stored at a temperature of 28 C . The compound is used in scientific research and finds applications in organic synthesis, drug discovery, and material science due to its unique properties and reactivity.
Synthesis Analysis
While specific synthesis methods for “4-Bromo-2-(propane-2-sulfonyl)aniline” were not found, a general method for the synthesis of similar compounds involves electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Molecular Structure Analysis
The InChI Code for “4-Bromo-2-(propane-2-sulfonyl)aniline” is 1S/C9H12BrNO2S/c1-6(2)14(12,13)9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 . This indicates that the compound contains 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
“4-Bromo-2-(propane-2-sulfonyl)aniline” has a molecular weight of 278.17 . It is stored at a temperature of 28 C .
Scientific Research Applications
Intercalation and Conductivity Enhancement
- Intercalation in V2O5 Xerogel : 4-Bromo-2-(propane-2-sulfonyl)aniline, when used in the formation of poly(N-propane sulfonic acid aniline) (PSPAN), shows significant properties in intercalation with V2O5 xerogel. This results in the formation of nanocomposites with increased interlayer spacing and enhanced electrical conductivity, making it useful in applications like battery cathodes (Zhao, Wang, Li, & Li, 2007).
Polymerization and Material Properties
- Oxidative Copolymerization : The compound has been studied in the context of the oxidative copolymerization of aniline with o-alkoxysulfonated anilines. This process produces water-soluble and self-doped polyaniline derivatives, which have implications in the development of new materials with specific electronic and solubility properties (Prévost, Petit, & Pla, 1999).
Electrochemical Studies
- Polymerization in LDH Interlamellar Space : Aniline sulfonic acid derivatives, including variants similar to 4-Bromo-2-(propane-2-sulfonyl)aniline, have been studied for their incorporation into layered double hydroxides (LDH). These studies, involving electrochemical and ESR spectroscopy, explore the potential of these compounds in advanced materials science (Moujahid, Dubois, Besse, & Leroux, 2005).
Spectroscopic Analysis
- Quantum Mechanical and Spectroscopic Study : Research has been conducted on the Fourier transform infrared (FT-IR) and FT-Raman spectra of compounds structurally similar to 4-Bromo-2-(propane-2-sulfonyl)aniline, providing insights into their electronic properties and stability, which are crucial in materials chemistry (Muthu & Maheswari, 2012).
Nanocomposite Formation
- Synthesis and Characterization of Nanocomposites : The synthesis of nanocomposites using variants of this compound and V2O5 is notable. These studies focus on the thermal, electrochemical, and physical characterization of the nanocomposites, which have applications in the field of energy storage and conversion (Huguenin et al., 2000).
Chemical Reactions and Syntheses
- Multi-Coupling Reagent : Similar compounds have been utilized as multi-coupling reagents in chemical synthesis, demonstrating the versatility of this class of compounds in creating highly functionalized molecules for various applications (Auvray, Knochel, & Normant, 1985).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-propan-2-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-6(2)14(12,13)9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNZOORLYPNGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(propane-2-sulfonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



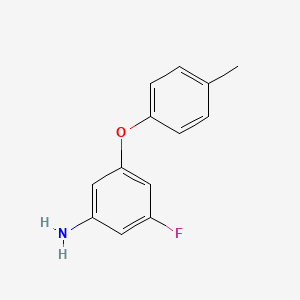
![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)
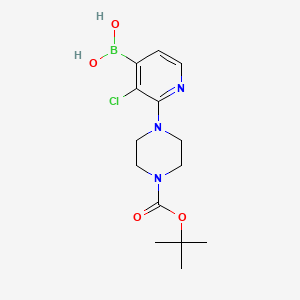
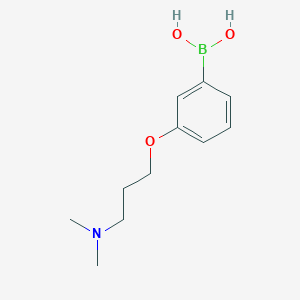
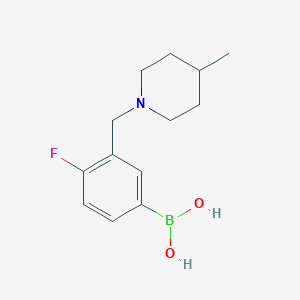
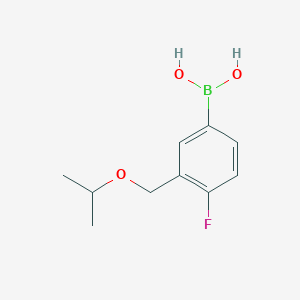
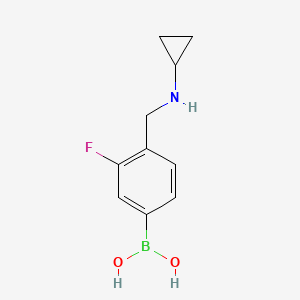
![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)
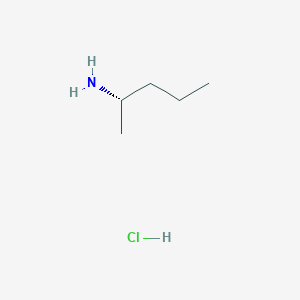
![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)
![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)
![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)
![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)
